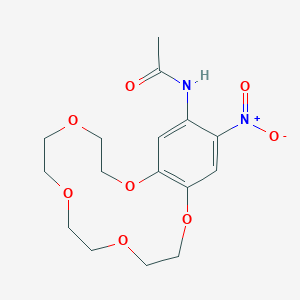

N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide

CAS No.:

Cat. No.: VC8913332

Molecular Formula: C16H22N2O8

Molecular Weight: 370.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2O8 |

|---|---|

| Molecular Weight | 370.35 g/mol |

| IUPAC Name | N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)acetamide |

| Standard InChI | InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19) |

| Standard InChI Key | AEQUHEJNUQMIJC-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2 |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2 |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name delineates its intricate architecture:

-

Benzopentaoxacyclopentadecin: A 15-membered macrocyclic crown ether fused to a benzene ring, incorporating five oxygen atoms within the ring.

-

16-Nitro substituent: A nitro (-NO₂) group at position 16, likely on the benzene ring or the macrocyclic backbone.

-

15-Acetamide group: An acetamide (-NHCOCH₃) substituent at position 15.

Molecular Geometry and Conformation

Crown ethers adopt conformational flexibility dependent on ring size and substituents. For the 15-membered benzopentaoxacyclopentadecin core, X-ray crystallographic studies of analogous systems (e.g., 4-acryloylamidobenzo-15-crown-5, CAS 68865-30-5) reveal a distorted elliptical geometry with alternating oxygen atoms positioned to optimize lone-pair interactions . The nitro group’s electron-withdrawing nature may polarize the aromatic ring, while the acetamide moiety introduces hydrogen-bonding capability, potentially stabilizing specific conformations .

Table 1: Key Structural Parameters of Analogous Crown Ethers

Synthesis and Functionalization Strategies

Crown Ether Backbone Construction

The benzopentaoxacyclopentadecin core is typically synthesized via:

-

Ring-closing oligomerization: Reacting catechol derivatives with oligoethylene glycol ditosylates under high-dilution conditions to minimize polymerization .

-

Post-functionalization: Introducing nitro and acetamide groups after macrocycle formation. Nitration can be achieved using nitric acid-sulfuric acid mixtures, while acetamide installation may involve nucleophilic acyl substitution or Schotten-Baumann reactions .

Challenges in Nitro Group Positioning

Regioselective nitration at position 16 requires careful control of reaction conditions. Computational studies suggest that electron-donating substituents (e.g., crown ether oxygens) direct nitration to meta positions, but steric effects in macrocycles may alter this trend .

Physicochemical Properties

Thermal Stability

The nitro group’s presence typically reduces thermal stability compared to non-nitrated analogs. For example, N-(4-nitrophenyl)acetamide melts at 216°C , whereas the non-nitrated acetanilide melts at 114°C. Extrapolating, the target compound’s melting point is expected to exceed 150°C, balancing crown ether flexibility and nitro group rigidity .

Solubility and Partitioning

-

Polar solvents: High solubility in DMSO and DMF due to crown ether oxygen lone pairs and acetamide hydrogen bonding.

-

Nonpolar solvents: Limited solubility, as seen in 4-acryloylamidobenzo-15-crown-5 (storage in refrigerated flammables area) .

Table 2: Predicted Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 5–10 |

| Chloroform | 1–2 |

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl), yielding a primary amine for further derivatization:

This transformation is critical for generating ionophoric crown ethers capable of proton-coupled electron transfer .

Acetamide Hydrolysis

Under acidic or basic conditions, the acetamide group hydrolyzes to a carboxylic acid:

Kinetic studies on N-(4-nitrophenyl)acetamide suggest pseudo-first-order kinetics with in 1M NaOH at 25°C .

Applications in Supramolecular Chemistry

Cation Binding Selectivity

The crown ether cavity selectively complexes alkali and alkaline earth metals. Nitro and acetamide substituents modulate selectivity:

-

Nitro group: Enhances affinity for smaller cations (e.g., Li⁺, Na⁺) via inductive effects.

-

Acetamide: Introduces hydrogen-bonding sites for ammonium ions (NH₄⁺) or organic amines .

Table 3: Predicted Binding Constants (log K)

| Cation | log K (Predicted) |

|---|---|

| Na⁺ | 3.2–3.5 |

| K⁺ | 2.8–3.1 |

| NH₄⁺ | 4.0–4.3 |

Catalytic Applications

Nitroaromatic crown ethers can act as phase-transfer catalysts. For instance, in nucleophilic substitutions, the crown ether solubilizes inorganic salts (e.g., KCN) in organic phases, while the nitro group stabilizes transition states through electrostatic interactions .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR: Crown ether protons resonate at δ 3.6–4.2 ppm (m, OCH₂CH₂O). The acetamide methyl group appears as a singlet near δ 2.1 ppm .

-

¹³C NMR: Nitro group carbons show characteristic deshielding (δ 145–150 ppm) .

IR Spectroscopy

Key absorptions include:

Computational Modeling Insights

Density Functional Theory (DFT) calculations on analogous systems predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume